Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate
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Overview
Description
Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate is an organic compound with the molecular formula C17H26O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate typically involves the esterification of 4-(butoxymethyl)-2,6-dimethylphenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions include refluxing the reactants in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as acid or base catalysts, can further optimize the reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Transesterification: Catalysts like sulfuric acid (H2SO4) or sodium methoxide (NaOCH3) are used.
Major Products Formed
Hydrolysis: 4-(butoxymethyl)-2,6-dimethylphenol and ethyl acetate.
Reduction: 4-(butoxymethyl)-2,6-dimethylphenol and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate can be compared with other similar esters, such as:
Ethyl acetate: A common solvent with a simpler structure.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
645403-83-4 |
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Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
ethyl 2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetate |
InChI |
InChI=1S/C17H26O4/c1-5-7-8-19-11-15-9-13(3)17(14(4)10-15)21-12-16(18)20-6-2/h9-10H,5-8,11-12H2,1-4H3 |
InChI Key |
UGGSDVOZNIZXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)OCC)C |
Origin of Product |
United States |
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